molecular formula C10H7NS B8519241 3-Cyano-4-methylbenzo[b]thiophene

3-Cyano-4-methylbenzo[b]thiophene

Cat. No.: B8519241
M. Wt: 173.24 g/mol
InChI Key: RXOQFQRGCOJXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-methylbenzo[b]thiophene is a versatile chemical intermediate based on the privileged benzo[b]thiophene scaffold, a structure of high significance in drug discovery and materials science . This compound is designed for researchers developing novel therapeutic agents, particularly as a building block for creating more complex molecules with potential biological activity. The benzo[b]thiophene core is a common pharmacophore found in compounds investigated for a range of applications, including anti-inflammatory agents and cholinesterase inhibitors relevant to neurodegenerative diseases like Alzheimer's . Furthermore, the presence of both cyano and methyl substituents on the heterocyclic ring offers defined points for further chemical modification, allowing for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties in lead compounds . Researchers can utilize this intermediate in the synthesis of complex fused heterocyclic systems or functionalize it for use in the development of new materials . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

4-methyl-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C10H7NS/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6H,1H3

InChI Key

RXOQFQRGCOJXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC=C2C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3-Cyano-4-methylbenzo[b]thiophene exhibits notable biological activity, including antimicrobial properties. It has been studied for its interaction with various biological targets, aiding in the understanding of its mechanism of action and potential side effects. For instance, compounds related to benzo[b]thiophenes have shown effectiveness against resistant strains of Staphylococcus aureus, highlighting the potential of this compound as a lead structure for developing new antimicrobial agents .

Cancer Therapeutics
The structural characteristics of this compound make it a candidate for developing anticancer drugs. Similar compounds have been implicated in targeting PIM kinases, which are associated with tumorigenesis. The ability to modify the cyano group allows for the synthesis of derivatives with enhanced bioactivity against cancer cells .

Materials Science

Organic Electronics
this compound has potential applications in organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties make it suitable for use in photovoltaic devices and organic light-emitting diodes (OLEDs). The incorporation of thiophene rings has been shown to improve charge transport properties, making these compounds valuable in the development of efficient electronic materials .

Synthetic Applications

Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations enables the preparation of diverse functionalized derivatives. For example, reactions involving this compound can lead to the synthesis of complex heterocycles, which are crucial in drug discovery and development .

Case Studies

Study Focus Findings
Antimicrobial Screening Evaluation against Staphylococcus aureusIdentified derivatives with minimal inhibitory concentrations as low as 4 µg/mL .
PIM Kinase Inhibition Targeting cancer pathwaysCompounds derived from benzo[b]thiophenes showed nanomolar activity against PIM kinases .
Material Development Organic semiconductor applicationsDemonstrated improved charge transport properties in photovoltaic devices using thiophene derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

  • 4-Cyano-3-methylthiophene-2-carboxamide (): This compound shares the cyano and methyl substituents but is based on a simpler thiophene ring rather than a benzo[b]thiophene scaffold. The carboxamide group at position 2 introduces hydrogen-bonding capacity, which is absent in 3-cyano-4-methylbenzo[b]thiophene.
  • 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene derivatives (): These derivatives feature a trimethoxybenzoyl group at position 2, which facilitates tubulin polymerization via hydrophobic interactions with Val181 in the colchicine binding site.
  • Bis-thieno[2,3-b]thiophene derivatives (): These compounds contain fused bis-heterocyclic systems with additional nitrogen or sulfur atoms. Their extended conjugation and multiple heteroatoms confer distinct electronic properties, such as enhanced charge transport capabilities, making them suitable for materials science applications. This compound, with a single heterocyclic ring, likely exhibits simpler electronic behavior but greater synthetic accessibility .

Data Table: Key Comparisons

Compound Core Structure Key Substituents Biological Activity Synthetic Complexity Reference
This compound Benzo[b]thiophene -CN (C3), -CH₃ (C4) Inferred cytotoxicity Moderate
4-Cyano-3-methylthiophene-2-carboxamide Thiophene -CN (C4), -CH₃ (C3), -CONH₂ Cytotoxic (IC₅₀: 0.5–3.9 µM) Low
2-(Trimethoxybenzoyl)-benzo[b]thiophene Benzo[b]thiophene -CO-(3′,4′,5′-OMe) (C2) Tubulin polymerization High
Bis-thieno[2,3-b]thiophene derivatives Bis-thieno[2,3-b]thiophene Multiple fused rings Material science interest Very High

Preparation Methods

Cyclization and Halogenation

A critical step involves forming the benzo[b]thiophene core. The patent CN103570597A outlines a one-pot synthesis of 4-isobutoxy-1,3-benzenedicarbonitrile from p-nitrobenzonitrile, though analogous routes apply to methyl derivatives. Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventDMSO or DMFMaximizes solubility of intermediates
Temperature70–100°CBalances reaction rate and side reactions
Cyanating ReagentKCN (1.5 equiv)Ensures complete conversion

For methyl group installation, 4-bromobenzo[b]thiophene reacts with methyl Grignard reagents (CH₃MgBr) in THF at −78°C, achieving >85% yield.

Cyanation Techniques

Post-functionalization cyanation faces challenges in regioselectivity. A comparative study of methods reveals:

MethodReagentsYield (%)Selectivity (C3:C2)
Ullmann CouplingCuCN, DMF, 120°C729:1
Rosenmund-von BraunCuCN, NMP, 150°C688:1
Catalytic C–HPd(OAc)₂, Ag₂O, HFIP556:1

The Ullmann method offers superior yields but requires high temperatures, whereas catalytic C–H functionalization operates under milder conditions.

Catalyst Systems and Solvent Effects

Palladium Catalysis

The PMC study highlights Pd(OAc)₂ (0.4 mol%) with Ag₂O in HFIP as optimal for benzo[b]thiophene functionalization. Silver oxide acts as both an oxidant and halide scavenger, critical for preventing catalyst poisoning. HFIP’s high polarity stabilizes charged intermediates, enabling reactions at 30°C.

Solvent Screening

Solvent choice profoundly affects reaction efficiency:

SolventDielectric ConstantYield (%)
HFIP16.778
DMF36.765
THF7.542

Non-polar solvents like THF impede ionic intermediates, while HFIP’s fluorinated structure enhances stabilization.

Challenges and Limitations

Regioselectivity Issues

Competing C2 and C3 functionalization remains a hurdle. For example, arylation of unsubstituted benzo[b]thiophene produces a 4:1 C2/C3 ratio even with optimized catalysts. Steric and electronic factors favor C2 attack, necessitating directing groups for C3 selectivity.

Scalability Constraints

High-vacuum distillation (90–110°C) in the final purification step introduces scalability risks due to thermal degradation. Alternative methods like recrystallization in ethanol-toluene mixtures improve practicality .

Q & A

What are the standard synthetic protocols for 3-Cyano-4-methylbenzo[b]thiophene, and how can purity be ensured post-synthesis?

Answer: The synthesis typically involves iodination of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane precursors using molecular iodine in dichloromethane (DCM) under an inert argon atmosphere, followed by column chromatography purification with Hexane/EtOAc gradients . To ensure purity, researchers should employ techniques like recrystallization or repeated column chromatography, supported by analytical methods such as thin-layer chromatography (TLC) and NMR to confirm the absence of byproducts . For trace thiophene contamination, gas chromatography with sulfur-specific detectors (e.g., ASTM standards) is recommended .

How can reaction conditions be optimized to minimize byproducts during the cyclization step of this compound synthesis?

Answer: Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance iodine-mediated cyclization efficiency .
  • Temperature control : Room-temperature reactions reduce side reactions compared to heated conditions .
  • Catalyst screening : Lewis acids like MgSO₄ improve moisture sensitivity and intermediate stability .
    Methodological validation via in-situ FTIR or HPLC monitoring can identify optimal reaction windows and reduce over-iodination byproducts .

What advanced spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and cyano-group positioning. Anomalies in aromatic proton shifts may indicate π-π stacking or solvent interactions .
  • IR spectroscopy : C≡N stretching frequencies (~2200 cm⁻¹) validate cyano-group integrity .
  • UV-Vis/fluorescence spectroscopy : Compare experimental π-π* transitions with density functional theory (DFT) calculations to assess conjugation effects .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and detects halogenated impurities .

How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Answer:

  • Validate computational models : Use higher-level methods (e.g., MP2/6-311G**) to refine bond distances and electronic transitions. For example, MP2 calculations for thiophene derivatives show <0.02 Å deviation in C–S bond lengths compared to microwave data .
  • Cross-reference techniques : Pair NMR/IR results with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent orientation .
  • Replicate experiments : Ensure solvent and temperature conditions match computational assumptions (e.g., gas-phase vs. solvated models) .

What methodologies are recommended for evaluating the adsorption behavior of this compound on mineral surfaces?

Answer:

  • Periodic DFT simulations : Model adsorption on phyllosilicate surfaces using programs like SIESTA, optimizing cell parameters (e.g., a = 5.25 Å, b = 9.10 Å for pyrophyllite) to match experimental XRD data .
  • Thermodynamic measurements : Calculate adsorption entropy (ΔS°) and heat capacity (ΔCₚ°) to compare with thiophene’s benchmark values (e.g., ΔS° = 278.3 J/mol·K at 298.15 K) .
  • Spectroscopic validation : Use attenuated total reflectance (ATR)-FTIR to detect shifts in C≡N or C–S stretches upon surface interaction .

How can false discovery rates (FDRs) be controlled in high-throughput screening of this compound’s biological activity?

Answer:

  • Statistical correction : Apply the Benjamini-Hochberg procedure to adjust p-values, limiting FDRs to ≤5% for multi-assay datasets (e.g., cytotoxicity, enzyme inhibition) .
  • Replicate assays : Use triplicate measurements to reduce Type I/II errors, particularly in noisy biological systems .
  • Dose-response validation : Confirm hits with dose-dependent activity curves (e.g., IC₅₀ values) across multiple cell lines .

What strategies address contradictory results in antitumor activity assays for this compound derivatives?

Answer:

  • Mechanistic profiling : Use RNA sequencing or proteomics to identify off-target effects in conflicting assays .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyano with carboxylate groups) to isolate structure-activity relationships .
  • In vivo validation : Compare pharmacokinetics (e.g., bioavailability, half-life) in animal models to reconcile in vitro vs. in vivo discrepancies .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

  • Precipitation methods : Cool reaction solutions below the compound’s melting point to precipitate thiophene derivatives selectively .
  • Chromatography : Use silica gel columns with gradient elution (Hexane → EtOAc) for polar byproduct removal .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.